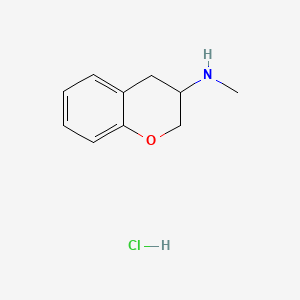

N-Methyl-3-chromanamine hydrochloride

Description

Properties

CAS No. |

60575-26-0 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;/h2-5,9,11H,6-7H2,1H3;1H |

InChI Key |

YDHFWKMNFCKUBH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC2=CC=CC=C2OC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 3 Chromanamine Hydrochloride and Analogues

General Synthetic Strategies for Chromanamines and Related N-Heterocycles

The construction of the chroman ring system and the introduction of nitrogen-containing substituents are pivotal steps in the synthesis of chromanamines. Modern synthetic chemistry offers several powerful strategies to achieve this, including multi-component reactions and organocatalytic methods, which allow for the efficient assembly of complex molecular architectures.

Multi-component Reaction Approaches for Chroman-Based Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. researchgate.netrug.nl This approach is valued for its atom economy, convergence, and the ability to rapidly generate molecular diversity. researchgate.netnih.gov For the synthesis of chroman-based scaffolds, MCRs can be employed to construct the heterocyclic ring system in a single step. nih.govresearchgate.net

Benzopyrans, which include chromans, are significant O-heterocycles that form the core of many natural products and commercial drugs. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) are particularly effective for synthesizing benzopyran derivatives. nih.gov These one-pot domino procedures are environmentally friendly and avoid the need for isolating intermediates. nih.gov

MCRs are instrumental in medicinal chemistry for creating libraries of compounds for drug discovery. rsc.org The scaffolds produced through MCRs are often novel and possess three-dimensional complexity, which is advantageous for biological activity. rsc.org

Organocatalytic Synthesis Routes for Densely Substituted Aminochromans

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts and often proceeds under mild reaction conditions. nih.govmdpi.com

For the synthesis of aminochromans and related structures, organocatalytic methods can be used to introduce the amine functionality with high stereocontrol. While direct organocatalytic routes to aminochromans are a developing area, related transformations such as the synthesis of α-aminonitriles via Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions are well-established. mdpi.combohrium.comsciprofiles.comresearchgate.net These methods provide a foundation for developing enantioselective syntheses of aminochromans.

Organocatalysts can be classified based on their mode of activation, which can be covalent or noncovalent. nih.gov This versatility allows for the catalysis of a wide range of reactions, including those necessary for the construction of densely substituted heterocyclic systems. nih.gov The development of novel organocatalysts continues to expand the scope of accessible molecular architectures for applications in medicinal chemistry. nih.gov

Specific Synthesis Approaches for N-Methyl-3-chromanamine Hydrochloride Precursors and Related Structures

The synthesis of this compound from a pre-existing chroman scaffold or a suitable precursor involves several key chemical transformations. These include the introduction of the methylamino group, often through reductive amination or alkylation, and the use of protecting groups to ensure selectivity during the synthetic sequence.

N-Methylation and Hydrolysis Reactions for Amines

N-methylation is a common reaction in organic synthesis to introduce a methyl group onto a nitrogen atom. organic-chemistry.org For the synthesis of N-Methyl-3-chromanamine, a primary amine precursor (3-aminochromane) could be methylated. Various reagents and methods can be employed for this transformation. The Eschweiler-Clarke reaction, for example, uses formaldehyde (B43269) and formic acid for the exhaustive methylation of primary or secondary amines. organic-chemistry.org Other methods include the use of methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. ncert.nic.in

Hydrolysis reactions are crucial for the deprotection of certain functional groups or for the conversion of precursors like amides or nitriles into amines. For instance, an amide can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine, although for amine synthesis, reduction is more common. masterorganicchemistry.com The Gabriel synthesis provides a classic example where a phthalimide (B116566) is alkylated and then hydrolyzed to release a primary amine. ncert.nic.inlibretexts.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | N-Methylated amine |

| N-Methylation | Methyl iodide, Base | N-Methylated amine |

| Hydrolysis (Amide) | Acid or Base | Carboxylic acid and Amine |

| Hydrolysis (Gabriel) | Hydrazine or Acid/Base | Primary amine |

Catalytic Hydrogenation Methods in the Synthesis of Related Amines

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including the synthesis of amines from precursors such as nitriles, amides, or nitro compounds. libretexts.orgrsc.orgwikipedia.orgacsgcipr.org This method is often considered environmentally friendly as it uses molecular hydrogen. rsc.org

The reduction of amides to amines via catalytic hydrogenation can be challenging, often requiring high pressures and temperatures. wikipedia.orgacsgcipr.org However, recent advancements have led to the development of more active and selective catalysts, including those based on platinum, vanadium, and other transition metals, that can operate under milder conditions. acsgcipr.orgosaka-u.ac.jp

Reductive amination is another powerful application of catalytic hydrogenation, where a carbonyl compound reacts with an amine in the presence of hydrogen and a catalyst to form a more substituted amine. libretexts.orgrsc.org This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines. rsc.org

| Precursor | Product | Catalyst Examples |

| Nitrile | Primary amine | Raney Nickel, Palladium on Carbon |

| Amide | Amine | Copper chromite, Rhenium oxides, Platinum-Vanadium |

| Nitro Compound | Primary amine | Palladium on Carbon, Platinum on Carbon |

| Imine (in Reductive Amination) | Amine | Nickel, Palladium on Carbon |

N-Protecting Group Strategies and Deprotection (e.g., Methanolic HCl)

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. wikipedia.org For amines, the tert-butyloxycarbonyl (Boc) group is a common protecting group due to its stability under many reaction conditions and its relatively easy removal. wikipedia.org

The Boc group can be removed (deprotected) under acidic conditions. wikipedia.orgresearchgate.net A common method for Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. researchgate.netchemicalforums.com Methanolic HCl, which can be prepared by dissolving acetyl chloride or HCl gas in methanol (B129727), is an effective reagent for this purpose. chemicalforums.comreddit.com The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding amine hydrochloride salt directly. chemicalforums.comresearchgate.net

The choice of deprotection conditions can be crucial to avoid side reactions with other sensitive functional groups in the molecule. researchgate.net The formation of the hydrochloride salt in the final deprotection step is a convenient way to isolate and purify the target amine, as is the case for this compound.

| Protecting Group | Deprotection Reagent | Product |

| tert-Butyloxycarbonyl (Boc) | Methanolic HCl | Amine Hydrochloride |

| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) in DCM | Amine Trifluoroacetate |

| Carbobenzyloxy (Cbz) | H₂, Palladium on Carbon (Hydrogenolysis) | Amine |

Methodological Advancements and Optimization of Synthetic Pathways for Research Applications

The preparation of this compound and its analogues for research purposes necessitates synthetic routes that are not only efficient and high-yielding but also versatile and amenable to parallel synthesis for the creation of compound libraries. Key advancements have centered on improving the formation of the core 3-aminochromane structure and the subsequent N-methylation step.

A prominent and widely utilized method for the synthesis of N-Methyl-3-chromanamine is the reductive amination of 3-chromanone . This one-pot reaction involves the condensation of 3-chromanone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylated amine. The choice of reducing agent is critical for the success and selectivity of this transformation. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the ketone starting material, thereby minimizing side reactions such as the reduction of the ketone to the corresponding alcohol.

Recent optimizations of this method for research applications have focused on improving reaction conditions and throughput. For instance, the use of titanium(IV) isopropoxide as a Lewis acid catalyst has been shown to facilitate the formation of the imine intermediate, leading to a more efficient and rapid reaction. This approach is particularly valuable for library synthesis as it is compatible with a variety of functional groups and can be performed under neutral, non-aqueous conditions, simplifying product isolation.

An alternative and classic approach to N-Methyl-3-chromanamine is the N-methylation of a pre-synthesized 3-aminochromane intermediate . The Eschweiler-Clarke reaction is a well-established method for this transformation, utilizing an excess of formic acid and formaldehyde to methylate primary or secondary amines. A significant advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. The reaction is typically carried out in an aqueous solution at elevated temperatures. Recent simplifications of the Eschweiler-Clarke reaction have demonstrated that formaldehyde alone can act as both the methylating agent and the reductant in the absence of acidic additives, which is beneficial for substrates containing acid-sensitive functional groups.

For the synthesis of diverse analogues for research, other N-alkylation strategies have been explored. Direct alkylation of 3-aminochromane with alkyl halides can be challenging to control, often leading to over-alkylation. However, methods involving the chelation of amino alcohols with reagents like 9-borabicyclononane (B1260311) (9-BBN) have been developed to achieve selective mono-N-alkylation.

More recent advancements have focused on catalytic N-methylation methods, which offer greener and more atom-economical alternatives. Transition metal catalysts, such as those based on ruthenium and nickel, have been employed for the N-methylation of amines using methanol as a C1 source. These "hydrogen borrowing" or "hydrogen transfer" methodologies proceed via the in situ oxidation of methanol to formaldehyde, followed by reductive amination. These catalytic systems often operate under milder conditions and can exhibit high selectivity for mono-methylation.

The table below provides a comparative overview of different synthetic methodologies for the preparation of N-Methyl-3-chromanamine and its analogues, highlighting key parameters relevant for research applications.

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages for Research | Reported Yields (General) |

|---|---|---|---|---|---|

| Reductive Amination | 3-Chromanone, Methylamine (or its salt) | NaBH₃CN, NaBH(OAc)₃, Ti(OiPr)₄ | One |

Pharmacological Characterization and Biological Activity Research of N Methyl 3 Chromanamine Hydrochloride

Investigation of Receptor Binding Profiles

The characterization of a novel compound's interaction with various neural receptors is a foundational step in pharmacology. This process involves a series of binding assays and functional studies to determine the compound's affinity (how strongly it binds), efficacy (its ability to produce a biological response), and selectivity for different receptor subtypes. The following sections detail key receptor systems that are often investigated, although specific research concerning N-Methyl-3-chromanamine hydrochloride's binding profile is not publicly available. Chromanamine derivatives, in general, have been explored for a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting potential interactions with various biological targets like enzymes, ion channels, and receptors. ontosight.aiontosight.ai

Serotonin (B10506) Receptor Interactions

The serotonin (5-hydroxytryptamine, 5-HT) system is another critical neurotransmitter system, with at least 14 distinct receptor subtypes that modulate a wide array of physiological and psychological processes, including mood, appetite, sleep, and cognition. mhmedical.comyoutube.com These receptors are targets for many therapeutic drugs. For example, N-methylated derivatives of serotonin, such as N-methylserotonin, have been shown to bind with high affinity to certain serotonin receptors, including 5-HT1A and 5-HT7. wikipedia.orgnih.gov

The interaction of this compound with serotonin receptors has not been characterized in published research. Its affinity and functional effects at the various 5-HT receptor subtypes remain unknown.

Peripheral Benzodiazepine Receptor (PBR) Binding Properties

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18kDa translocator protein (TSPO), is located on the outer mitochondrial membrane. nih.gov It is found in various tissues throughout the body, including glial cells in the brain. PBR/TSPO is involved in several cellular functions, such as cholesterol transport, steroid synthesis, and immune modulation. nih.gov Ligands that bind to this site are investigated for their potential as diagnostic imaging agents for neuroinflammation and for therapeutic applications. nih.gov

No studies have been published assessing the binding properties of this compound at the Peripheral Benzodiazepine Receptor (TSPO).

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

The N-Methyl-D-Aspartate (NMDA) receptor is a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). wikipedia.org It is unique in that its activation requires the binding of two different agonists—glutamate and a co-agonist, typically glycine (B1666218) or D-serine. nih.gov The NMDA receptor is a coincidence detector, as the ion channel is also blocked by magnesium ions at resting membrane potential, requiring neuronal depolarization to relieve the block. wikipedia.org This receptor is vital for synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity and neuronal damage. researchgate.net

The NMDA receptor possesses a distinct binding site for the co-agonist glycine, which is separate from the glutamate binding site. nih.gov This "glycine site" must be occupied for the receptor's ion channel to open in the presence of glutamate. Compounds can act as agonists (like glycine), partial agonists, or antagonists at this site. Glycine site antagonists block the action of the co-agonist, thereby inhibiting NMDA receptor function. nih.gov This mechanism is a target for developing neuroprotective drugs. researchgate.net The activity of this compound at the NMDA receptor glycine site has not been reported in the scientific literature.

The NMDA receptor has a binding site located within its ion channel that can be blocked by certain molecules. These are known as uncompetitive antagonists or open-channel blockers because they can typically only access their binding site when the channel is opened by the binding of both glutamate and glycine. drugbank.com The kinetics of how a ligand binds to and dissociates from this site (its on-rate and off-rate) are critical determinants of its pharmacological effect. Well-known channel blockers include memantine (B1676192) and ketamine. researchgate.netdrugbank.com

There is no available research on the ligand kinetics or channel-blocking properties of this compound at the NMDA receptor.

Interactive Table 2: NMDA Receptor Modulation Profile No specific data on the NMDA receptor modulatory activity of this compound is available in the scientific literature.

| Compound | Receptor Site | Binding Affinity (Ki or IC50, nM) | Mechanism of Action | Kinetic Parameters (kon, koff) |

|---|---|---|---|---|

| This compound | Glycine Site | Data not available | Data not available | Data not available |

| This compound | Channel-Blocking Site | Data not available | Data not available | Data not available |

Ligand Binding Assay Methodologies in Academic Research

Ligand binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding a compound's potential therapeutic effects and its mechanism of action.

Radioligand Binding Protocols

Radioligand binding assays are a highly sensitive and specific method used to quantify the interaction between a ligand (such as this compound) and its receptor. This technique involves the use of a radioactively labeled form of a ligand to monitor its binding to a target receptor.

Saturation binding assays are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In a hypothetical saturation assay for this compound, increasing concentrations of a radiolabeled form of the compound would be incubated with a preparation containing the target receptor until equilibrium is reached.

Competition binding assays are used to determine the affinity of an unlabeled compound (in this case, this compound) for a receptor by measuring its ability to compete with a radioligand for binding to that receptor. The output of this assay is typically the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. This can then be used to calculate the inhibition constant (Ki).

From radioligand binding assays, several key quantitative parameters can be derived to characterize the interaction between a ligand and its receptor.

Bmax (Maximum number of binding sites): Represents the total concentration of receptors in the sample.

Kd (Equilibrium dissociation constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Ki (Inhibition constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competing ligand for the receptor.

kon (Association rate constant): Describes the rate at which the ligand binds to the receptor.

koff (Dissociation rate constant): Describes the rate at which the ligand dissociates from the receptor.

Without experimental data for this compound, a representative data table cannot be constructed.

Autoradiographic Visualization Techniques

Autoradiography is a technique that uses a radiolabeled substance to visualize its distribution within a tissue or on a cellular level. In the context of this compound, if a radiolabeled form of the compound were available, autoradiography could be used to map the location of its binding sites within a specific organ or brain region, providing insights into its potential sites of action.

Application of High-Throughput Screening in Binding Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. In the discovery phase of a drug development program, HTS could be employed to screen a chemical library for compounds that bind to a particular receptor of interest. If this compound were part of such a library, its binding activity against a panel of receptors could be quickly assessed.

Enzymatic Inhibition Studies

In addition to receptor binding, a compound's pharmacological profile is often characterized by its ability to inhibit the activity of specific enzymes. Enzymatic inhibition assays are performed to determine if a compound can modulate the function of an enzyme and to quantify its potency as an inhibitor. Common parameters measured include the IC50 and the inhibition constant (Ki). There is no publicly available information on whether this compound has been evaluated for its potential to inhibit any enzymes.

Monoamine Oxidase B (MAO-B) Inhibition Potential

No studies were identified that investigated the potential for this compound to inhibit the monoamine oxidase B enzyme. Research into the inhibitory activity and selectivity of this compound against MAO-B has not been published.

Protein Kinase Inhibition (e.g., DYRK1A, CLK1/CLK4, Haspin)

There is no available research on the effects of this compound on protein kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases 1 and 4 (CLK1/CLK4), or Haspin. Its potential as an inhibitor for these or any other protein kinases has not been characterized.

Structure Activity Relationship Sar and Molecular Design of N Methyl 3 Chromanamine Hydrochloride Analogues

Elucidation of Structural Determinants for Biological Activity

The pharmacological profile of N-Methyl-3-chromanamine hydrochloride analogues is intricately linked to the nature and positioning of various substituents on the chromanamine scaffold. Detailed investigations have revealed the critical roles of the N-substituent, the chroman ring, and additional aromatic or alkyl groups in dictating the interaction with biological targets.

The substituent on the nitrogen atom of the 3-amino group plays a pivotal role in the pharmacological activity of chromanamine derivatives. While the parent N-methyl group establishes a baseline of activity, alterations to this substituent can significantly modulate potency and selectivity. Studies on related scaffolds have shown that the size and nature of the N-substituent can influence receptor binding and functional activity. For instance, in a series of 3-amino-chromane ligands targeting the σ1 receptor, the specific nature of the amine substituent was a key determinant of affinity. nih.gov While direct SAR data on a wide range of N-substitutions for this compound is limited in the provided context, general principles suggest that both steric and electronic factors of the N-substituent are crucial. For example, increasing the alkyl chain length or introducing bulky groups can lead to steric hindrance at the receptor binding site, potentially decreasing affinity. Conversely, the introduction of groups capable of forming additional interactions, such as hydrogen bonds, could enhance potency.

Modifications to the chroman ring system are a critical aspect of the SAR of N-Methyl-3-chromanamine analogues. The chroman core serves as a rigid scaffold that orients the other pharmacophoric elements in a specific spatial arrangement. Alterations to this ring system, such as the introduction of substituents or changes to the ring structure itself, can have a profound impact on biological activity. For example, the stereochemistry of the 3-amino group on the chroman ring is a crucial factor. In a study of phenethylamine-containing 3-amino-chromanes, ligands with a (3R,4R) absolute stereochemistry on the 3-amino-chromane core demonstrated higher affinity and greater selectivity for the σ1 receptor compared to their (3S,4S) enantiomers. nih.govnih.gov This highlights the importance of the three-dimensional arrangement of the pharmacophore for optimal receptor interaction.

Furthermore, the substitution pattern on the aromatic portion of the chroman ring can influence ligand-receptor interactions. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity. The position of these substituents is also critical, as they can either facilitate or hinder the optimal orientation of the ligand within the binding pocket.

The introduction of aromatic and alkyl substituents at various positions on the N-Methyl-3-chromanamine scaffold has been shown to be a key strategy for modulating pharmacological potency and selectivity. The nature, size, and position of these substituents can significantly impact how the molecule interacts with its biological target.

In a study of 3-amino-chromane derivatives, the introduction of a phenethylamine-containing substituent at the 3-amino position was a key feature for high-affinity σ1 receptor binding. nih.gov Within this series, further modifications to the aromatic ring of the phenethylamine (B48288) moiety led to significant variations in binding affinity and selectivity. For example, the presence and position of substituents on the phenyl ring of the N-benzyl ether moiety in a series of 3-amino-chromanes had a substantial effect on their affinity for the σ1 receptor. nih.gov

Similarly, the introduction of alkyl substituents can also influence activity. In a study on 2,3,4,5-tetrahydro-1H-2-benzazepines, a structurally related class of compounds, the introduction of a 3-alkyl substituent led to a decrease in both α2-adrenoceptor affinity and phenylethanolamine N-methyltransferase (PNMT) inhibitory activity, suggesting that this position is sensitive to steric bulk. nih.gov This indicates that there is an optimal size and shape for substituents at specific positions to achieve the desired pharmacological profile. The potency of N-ethyl substituted cathinones, for example, shows an inverted U-shape correlation with the elongation of the aliphatic side chain, with potency increasing from a methyl to a propyl group and then decreasing with further elongation. ub.edu

The following table summarizes the σ1 receptor binding affinities of a series of substituted 3-amino-chromane analogues, illustrating the impact of aromatic substituents.

| Compound | R Group | Kᵢ (nM) for σ₁ Receptor |

| (3R,4R)-3a | 2-methoxybenzyl | 2.1 |

| (3R,4R)-3b | 3-methoxybenzyl | 3.4 |

| (3R,4R)-3c | 4-methoxybenzyl | 2.8 |

| (3R,4R)-3d | 2-fluorobenzyl | 4.5 |

| (3R,4R)-3e | 3-fluorobenzyl | 3.2 |

| (3R,4R)-3f | 4-fluorobenzyl | 2.5 |

Rational Design Principles for Chromanamine Analogues

The rational design of novel chromanamine analogues is guided by a deep understanding of their SAR and the application of modern medicinal chemistry principles. Strategies such as isosteric replacements and conformational analysis are employed to optimize the pharmacological properties of lead compounds.

For example, a phenyl ring in a lead compound could be replaced by a bioisosteric heterocycle such as pyridine (B92270) or thiophene. nih.gov This can lead to improved interactions with the target receptor, for instance, by introducing a nitrogen atom that can act as a hydrogen bond acceptor. The application of bioisosteres can also be used to solve problems related to metabolism and toxicity. By replacing a metabolically labile group with a more stable isostere, the half-life of the compound can be extended.

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a key aspect of the rational design of N-Methyl-3-chromanamine analogues. Understanding the preferred conformation of a ligand when it binds to its receptor allows for the design of more rigid analogues that are "pre-organized" for binding, which can lead to an increase in affinity.

As previously mentioned, the stereochemistry of the chromanamine core is of utmost importance. The superior activity of the (3R,4R) enantiomers of 3-amino-chromane derivatives highlights the specific stereochemical requirements of the σ1 receptor binding site. nih.govnih.gov This underscores the need for stereocontrolled synthesis and the evaluation of individual enantiomers to fully understand the SAR.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. nih.govmdpi.com By analyzing the NMR spectra of N-Methyl-3-chromanamine analogues, it is possible to gain insights into their solution-state conformation, which can then be correlated with their biological activity. Computational modeling techniques are also employed to predict the low-energy conformations of these molecules and to simulate their interactions with target receptors.

Computational Approaches in SAR Studies

Computational chemistry offers a powerful lens through which to examine the complex interplay between a ligand and its receptor. For this compound analogues, these methods have been instrumental in elucidating their binding mechanisms and guiding the design of new compounds with enhanced affinity and selectivity.

In Silico Docking Studies to Elucidate Receptor Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method allows researchers to visualize and analyze the interactions between a ligand, such as an N-Methyl-3-chromanamine analogue, and the amino acid residues within the binding pocket of a target protein.

Docking studies have been particularly insightful in understanding how modifications to the chromanamine scaffold influence binding affinity. For instance, by systematically altering functional groups on the aromatic ring or the amine substituent, researchers can computationally predict how these changes will affect interactions with key residues. These predictions often revolve around fundamental forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

A critical interaction for many monoamine transporter inhibitors is the ionic bond formed between the protonated amine of the ligand and a conserved aspartate residue within the transporter's binding site. Docking studies on chromanamine analogues consistently highlight the importance of this interaction for anchoring the ligand in the correct orientation.

| Analogue Modification | Predicted Interaction Change | Key Interacting Residues (Hypothetical) | Predicted Affinity Change |

| Addition of a hydroxyl group to the aromatic ring | Forms a new hydrogen bond | Serine, Threonine | Increase |

| Introduction of a bulky substituent on the amine | May cause steric hindrance | Phenylalanine, Leucine (B10760876) | Decrease |

| Altering the stereochemistry at the 3-position | Changes the orientation of key functional groups | Aspartate, Tyrosine | Variable |

These in silico experiments can rapidly screen a large number of virtual compounds, prioritizing those with the most promising predicted binding energies for synthesis and experimental testing, thereby accelerating the drug discovery process.

Homology Modeling for Target Receptor Analysis

A significant challenge in studying many target receptors, such as human monoamine transporters (e.g., serotonin (B10506) transporter - SERT, dopamine (B1211576) transporter - DAT, and norepinephrine (B1679862) transporter - NET), is the lack of high-resolution experimental structures. Homology modeling provides a powerful solution to this problem by constructing a three-dimensional model of a target protein based on the experimentally determined structure of a related homologous protein (the "template").

For the monoamine transporters, the crystal structure of the bacterial leucine transporter (LeuT) has served as a widely used template to build homology models of its human counterparts. nih.govresearchgate.net These models, while computational approximations, provide an invaluable structural framework for conducting docking studies and understanding the architecture of the binding pocket.

The process of building a homology model involves several key steps:

Template Selection: Identifying the most suitable known protein structure to serve as a template based on sequence similarity and structural resolution.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Once a reliable homology model of a target receptor is generated, it can be used to perform docking studies with this compound analogues. This allows researchers to investigate how these ligands might bind to the human transporter, identifying key amino acid residues that may be involved in binding and selectivity. For example, subtle differences in the amino acid composition of the binding pockets of SERT, DAT, and NET, as represented in their respective homology models, can be exploited to design analogues with improved selectivity for a specific transporter. nih.gov

| Transporter | Key Residues in Binding Pocket (from Homology Models) | Potential for Selective Interactions |

| SERT (Serotonin Transporter) | Asp98, Tyr95, Ile172, Phe335 | The size and polarity of residues can be targeted to achieve selectivity over DAT and NET. |

| DAT (Dopamine Transporter) | Asp79, Phe155, Ser149 | The presence of specific serine residues may offer opportunities for hydrogen bonding. |

| NET (Norepinephrine Transporter) | Asp75, Phe152, Val148 | The more hydrophobic nature of certain residues can be exploited by lipophilic ligands. |

By integrating homology modeling with in silico docking, scientists can gain a deeper understanding of the structure-activity relationships of this compound analogues, guiding the design of next-generation compounds with tailored pharmacological profiles. This synergy between computational and experimental approaches is a hallmark of modern medicinal chemistry.

Biological Target Identification and Mechanism of Action Research for N Methyl 3 Chromanamine Hydrochloride

Methodologies for Small Molecule Target Identification

The process of identifying the specific biomolecules, typically proteins, with which a small molecule interacts to exert its biological effect is known as target identification. nih.gov Over the years, numerous experimental strategies have been developed for this purpose. These can be broadly categorized into two main approaches: affinity-based pull-down methods and label-free methods. nih.gov The selection of a particular strategy depends on various factors, including the chemical properties of the small molecule, the nature of the interaction with its target, and the experimental resources available.

Affinity-based pull-down methods are a widely used strategy for target identification. nih.gov These techniques rely on the use of a modified version of the small molecule, known as a probe, which is designed to selectively capture its binding partners from a complex biological mixture, such as a cell lysate. nih.govrsc.org The probe-target complexes are then isolated and the captured proteins are identified, typically using mass spectrometry.

A common approach in affinity-based methods involves chemically modifying N-Methyl-3-chromanamine hydrochloride to incorporate an affinity tag. acs.org Biotin (B1667282) is a frequently used tag due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins, which can be immobilized on a solid support like agarose (B213101) beads. nih.gov

The process would involve synthesizing a derivative of this compound that includes a linker arm attached to a biotin molecule. This "baited" molecule is then incubated with a cell or tissue lysate. The this compound portion of the probe binds to its target protein(s), and the entire complex is then captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry. nih.govacs.org

Table 1: Components of a Hypothetical Affinity Probe for this compound

| Component | Function | Example |

|---|---|---|

| Binding Moiety | The unmodified core structure responsible for binding to the target protein. | N-Methyl-3-chromanamine |

| Linker | A chemical chain that connects the binding moiety to the affinity tag, minimizing steric hindrance. | Polyethylene glycol (PEG) spacer |

| Affinity Tag | A molecule that allows for the selective capture of the probe-protein complex. | Biotin |

| Solid Support | A matrix to which the affinity tag's binding partner is attached. | Streptavidin-coated agarose beads |

Photoaffinity labeling (PAL) is a powerful variation of the affinity-based approach that creates a covalent bond between the probe and its target protein upon activation by light. nih.govbohrium.com This is particularly useful for capturing transient or low-affinity interactions that might be lost during the washing steps of a traditional pull-down experiment. nih.gov

To apply this method, a photo-reactive moiety would be incorporated into the structure of this compound, alongside an identification tag. nih.gov Upon incubation with a cell lysate and subsequent exposure to UV light of a specific wavelength, the photo-reactive group forms a highly reactive intermediate that rapidly forms a covalent bond with nearby amino acid residues of the target protein. nih.govresearchgate.net This permanently "tags" the target, facilitating its stringent purification and identification. nih.gov The choice of the photoreactive group is critical to the success of the experiment. bohrium.comacs.orgrsc.org

Table 2: Comparison of Common Photoreactive Moieties for Photoaffinity Labeling

| Photoreactive Moiety | Activation Wavelength | Reactive Intermediate | Key Characteristics |

|---|---|---|---|

| Phenylazides | ~254-300 nm | Nitrene | Easy to synthesize; can be prone to intramolecular rearrangement. bohrium.com |

| Benzophenones | ~350-360 nm | Triplet Ketone | Chemically stable; less reactive but more selective for C-H bond insertion. bohrium.com |

| Phenyldiazirines | ~350 nm | Carbene | Highly reactive and small in size, minimizing steric perturbation of the probe. nih.govbohrium.com |

A significant advantage of label-free approaches is that they use the small molecule in its native, unmodified state. nih.gov This circumvents the need for chemical synthesis to introduce tags or linkers, which can sometimes alter the compound's binding properties or introduce artifacts. nih.govspringernature.com These methods typically rely on detecting a change in the physical or chemical properties of a target protein upon binding to the small molecule.

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule can stabilize the structure of its target protein, making it more resistant to degradation by proteases. nih.govcreative-proteomics.com

In a hypothetical DARTS experiment with this compound, aliquots of a cell lysate would be incubated with the compound or a vehicle control. iaanalysis.comescholarship.org A protease, such as pronase or trypsin, is then added to both samples for a limited time to digest the proteins. nih.goviaanalysis.com Proteins that are not bound to the compound will be readily degraded, while a target protein stabilized by the binding of this compound will be protected from proteolysis. springernature.comescholarship.org The samples are then analyzed by SDS-PAGE or mass spectrometry to identify the proteins that are more abundant (less degraded) in the compound-treated sample compared to the control. iaanalysis.com

Table 3: Hypothetical Results from a DARTS Experiment with this compound

| Protein ID | Function | Fold Protection (+Compound vs. -Compound) | Putative Target? |

|---|---|---|---|

| P12345 | Kinase | 5.2 | Yes |

| Q67890 | Housekeeping Protein | 1.1 | No |

| A1B2C3 | Transcription Factor | 4.8 | Yes |

Stability of Proteins from Rates of Oxidation (SPROX) is another label-free technique that measures changes in protein stability upon ligand binding. nih.gov SPROX assesses the thermodynamic stability of proteins by monitoring the rate of methionine oxidation in the presence of a chemical denaturant and an oxidizing agent. mtoz-biolabs.comduke.edu

The core principle is that a protein's folded state protects its methionine residues from oxidation. pnas.org As the protein unfolds in the presence of increasing concentrations of a denaturant (e.g., guanidine (B92328) hydrochloride), these residues become more exposed and susceptible to oxidation by an agent like hydrogen peroxide. nih.govmtoz-biolabs.com The binding of a small molecule like this compound will stabilize its target protein, meaning a higher concentration of the denaturant is required to unfold it. duke.edu This change in stability is detected as a shift in the oxidation profile of the target protein's methionine-containing peptides when analyzed by mass spectrometry. mtoz-biolabs.comnih.gov

Table 4: Illustrative SPROX Data for a Potential Target of this compound

| Peptide Sequence | [GdmCl]50% (Control) | [GdmCl]50% (+Compound) | Δ[GdmCl]50% | Interpretation |

|---|---|---|---|---|

| (K)ALM EIVNA(Q) | 2.1 M | 2.8 M | +0.7 M | Significant stabilization; likely binding site |

| (R)GTYM PLSV(K) | 2.2 M | 2.9 M | +0.7 M | Significant stabilization; likely binding site |

| (K)VLPM TCA(E) | 1.5 M | 1.6 M | +0.1 M | No significant stabilization |

(Note: [GdmCl]50% represents the concentration of guanidine hydrochloride at which 50% of the peptide is oxidized, indicating the midpoint of the unfolding transition.)

Quantitative Proteomics Techniques (e.g., Stable Isotope Labeling by Amino acids in Cell culture, SILAC)

There are no available studies that have utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to identify the protein targets of this compound. SILAC is a powerful method for quantifying protein abundance between different cell populations, which can reveal changes in protein expression upon treatment with a compound and suggest potential biological targets. The application of this technique to this compound has not been documented.

Compound-Centric Chemical Proteomics (CCCP)

Similarly, the literature lacks any reports of Compound-Centric Chemical Proteomics (CCCP) being employed to determine the protein interaction profile of this compound. CCCP is a technique that uses a modified version of the compound to "pull down" its interacting proteins from a complex biological sample, thereby identifying its direct binding partners. Without such studies, the direct molecular targets of this compound remain unknown.

Elucidation of Molecular Mechanisms of Action

Interaction with Identified Biological Targets (Enzymes, Receptors, Ion Channels)

Due to the lack of target identification studies, there is no information regarding the specific enzymes, receptors, or ion channels with which this compound may interact. While the broader class of chromanamines has been associated with potential antioxidant, anti-inflammatory, and neuroprotective effects, suggesting possible interactions with related biological targets, these are general suppositions and have not been specifically demonstrated for this compound.

Preclinical in Vitro Studies of N Methyl 3 Chromanamine Hydrochloride

Cellular Uptake and Distribution Studies in Relevant Cell Lines

Currently, there is no publicly available scientific literature detailing the cellular uptake and distribution studies of N-Methyl-3-chromanamine hydrochloride in any relevant cell lines. Therefore, information regarding its permeability, accumulation, and subcellular localization remains uncharacterized.

Biochemical Enzyme Inhibition Assays

There is no specific information available in the current body of scientific literature regarding biochemical enzyme inhibition assays conducted on this compound. Consequently, its inhibitory activity against specific enzymes has not been reported.

Receptor Binding and Functional Assays in Cell Lines and Tissue Homogenates

Detailed receptor binding and functional assay data for this compound are not available in the peer-reviewed scientific literature. While related compounds, such as certain chromene derivatives, have been investigated for their interaction with receptors like the N-methyl-D-aspartate (NMDA) receptor, specific binding affinities and functional activities for this compound have not been documented. mdpi.comnih.gov

Assessment of Neuroprotective and Anti-inflammatory Effects in Cellular Models

In the context of cellular models, research has been conducted on structurally related chromene derivatives, which provides some insight into potential, though unconfirmed, activities for this compound.

One such related compound, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated neuroprotective effects in primary cultured rat cortical cells. mdpi.comnih.gov This compound was shown to inhibit excitotoxic neuronal cell damage induced by glutamate (B1630785) and NMDA. mdpi.comnih.gov The neuroprotective action of BL-M was linked to its antioxidant properties, as it was found to inhibit the generation of intracellular reactive oxygen species (ROS) and lipid peroxidation. mdpi.comnih.gov Furthermore, the neuroprotective effects of BL-M were associated with the enhancement of the ERK-mediated phosphorylation of the cAMP response element-binding protein (CREB), a crucial pathway in neuronal survival. mdpi.comnih.gov

A study on this related compound indicated that its anti-inflammatory and neuroprotective properties may also be attributed to its inhibitory effect on microglial activation. nih.gov While these findings on a related molecule are noteworthy, it is crucial to emphasize that these are not direct results for this compound, and its specific neuroprotective and anti-inflammatory capacities in cellular models have not been reported.

| Related Compound | Cellular Model | Observed Effects | Potential Mechanism of Action |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary cultured rat cortical cells | Inhibition of glutamate- and NMDA-induced excitotoxicity | Antioxidant activity, enhancement of ERK-CREB signaling |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Not specified | Inhibition of microglial activation | Anti-inflammatory pathways |

Variations of the chemical name and broader searches for related chromanamine derivatives also did not yield relevant information that would allow for the creation of a scientifically accurate and well-sourced article on this specific compound. Therefore, it is not possible to generate the requested content based on the currently available scientific literature.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying the purity of N-Methyl-3-chromanamine hydrochloride in synthesized batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase optimized for polar amines, such as a gradient of methanol and phosphate buffer (pH 7.4). Validate the method using linearity (e.g., 1–10 μg/mL range), recovery rates (>98%), and precision (RSD <2%) as per ICH guidelines . UV detection at 207–220 nm is suitable due to the compound’s aromatic/amine moieties.

Q. How can researchers establish a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Start with 3-chromanamine as the precursor. Perform N-methylation using methyl iodide or dimethyl sulfate in an anhydrous solvent (e.g., THF) under inert gas.

- Step 2 : Purify the base compound via recrystallization or column chromatography.

- Step 3 : Convert to the hydrochloride salt by reacting with HCl gas in ethanol. Monitor pH to ensure complete salt formation.

- Step 4 : Validate the product via melting point, NMR (e.g., δ 2.5–3.5 ppm for methylamine protons), and mass spectrometry .

Advanced Research Questions

Q. How should researchers address impurity profiling in this compound, and what reference standards are critical?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted 3-chromanamine, over-methylated derivatives). Compare retention times and fragmentation patterns against synthetic impurities.

- Reference Standards : Source pharmacopeial-grade impurities (e.g., EP/JP standards) for quantification. For example, methylated analogs or hydrolyzed derivatives may require custom synthesis .

- Thresholds : Adhere to ICH Q3A limits (e.g., ≤0.1% for unknown impurities).

Q. What experimental strategies ensure the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC. Monitor for hydrolysis (amine release) or oxidation (color changes).

- Light Sensitivity : Conduct photostability tests per ICH Q1B using UV-vis exposure. Protect the compound in amber glassware if degradation is observed.

- Recommendations : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Buffer Compatibility : Test solubility in PBS, DMSO, or saline; precipitation may cause false negatives.

- Batch Variability : Compare purity certificates across batches. For example, trace solvents (e.g., residual THF) may inhibit enzymatic activity in certain assays .

Q. What chromatographic techniques are optimal for separating enantiomeric or diastereomeric forms of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol mobile phase containing 0.1% diethylamine. Optimize flow rate (0.8–1.2 mL/min) for baseline separation.

- Polarimetric Detection : Couple with a polarimeter to confirm enantiomeric excess (>99%).

- Validation : Compare results with circular dichroism (CD) spectroscopy for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.